
Ceratospongamide
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Description
Ceratospongamide, also known as this compound, is a useful research compound. Its molecular formula is C41H49N7O6S and its molecular weight is 767.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
1.1 Antitumor Activity
Ceratospongamide has shown promising antitumor properties. Research indicates that it can inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanisms behind its activity may involve the modulation of signaling pathways associated with cell proliferation and survival.
1.2 Anti-inflammatory Effects
The compound exhibits significant inhibition of secreted phospholipase A2 (sPLA2), an enzyme involved in inflammation. Studies have reported that this compound can reduce sPLA2 expression by up to 90%, highlighting its potential as an anti-inflammatory agent in therapeutic applications for conditions such as arthritis and other inflammatory diseases .
1.3 Neuroprotective Properties
this compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neuroinflammation and protect neuronal cells from apoptosis suggests potential applications in treating disorders like Alzheimer's disease.
Synthetic Chemistry Applications
2.1 Total Synthesis
The total synthesis of this compound has been achieved using various chemical methodologies, demonstrating its structural complexity and providing insights into synthetic organic chemistry. The first total synthesis was reported by Yokokawa et al., which involved several key steps including thiazole synthesis, peptide coupling, and macrolactamization . This work not only contributes to the understanding of this compound's structure but also serves as a model for synthesizing other complex cyclic peptides.
2.2 Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have synthesized various analogs to evaluate how modifications affect biological activity, providing valuable data for drug development.
Biochemical Research
3.1 Enzyme Inhibition Studies
this compound's role as an inhibitor of sPLA2 makes it a valuable tool in biochemical research aimed at understanding lipid metabolism and inflammatory processes. Its ability to selectively inhibit this enzyme opens avenues for studying the broader implications of phospholipase activity in health and disease .
3.2 Mechanistic Studies
Mechanistic studies involving this compound help elucidate the pathways through which it exerts its biological effects. These studies often employ advanced techniques such as X-ray crystallography and NMR spectroscopy to analyze interactions at the molecular level .
Case Studies
Q & A
Basic Research Questions
Q. What are the primary methods for isolating and characterizing Ceratospongamide from marine sponges?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like HPLC or flash column chromatography. Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS). Purity validation requires ≥95% by HPLC, with comparisons to published spectral data . Challenges include low natural abundance and structural similarity to other cyclic peptides, necessitating advanced separation protocols.
Q. How is the bioactivity of this compound assessed in preliminary pharmacological studies?
- Methodological Answer : Initial screens use in vitro assays:
- Antimicrobial : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Anti-inflammatory : COX-2 inhibition via ELISA. Controls include known inhibitors (e.g., aspirin) and solvent blanks. Replicate experiments (n=3) ensure statistical validity (p<0.05) .
Q. What ecological roles does this compound play in its native marine environment?
- Methodological Answer : Field studies combine chemical analysis with ecological surveys. Sampling involves SCUBA-based sponge collection, followed by LC-MS quantification of this compound in tissues. Symbiotic relationships (e.g., with microbial communities) are investigated via metagenomic sequencing. Predator deterrence is tested using bioassays with reef fish .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its pharmacological profile while reducing cytotoxicity?
- Methodological Answer : Use semi-synthetic approaches:
- Backbone modifications : Alanine scanning to identify critical residues.
- Side-chain functionalization : Acylation or PEGylation to improve solubility.
- SAR studies : Compare analogs’ bioactivity (e.g., IC₅₀ shifts in cancer cells) and toxicity (LD₅₀ in zebrafish embryos). Computational modeling (e.g., molecular docking with target proteins like HSP90) guides rational design .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Source variability : Sponge subspecies or geographic differences (e.g., Caribbean vs. Pacific specimens).
- Assay conditions : Standardize protocols (e.g., ATP levels in viability assays) and use reference compounds.
- Data normalization : Express activity as % inhibition relative to positive/negative controls. Meta-analyses of published IC₅₀ values with ANOVA can identify outliers .
Q. What in vivo models are most suitable for evaluating this compound’s therapeutic potential?
- Methodological Answer : Prioritize models aligning with mechanistic hypotheses:
- Zebrafish : For toxicity and bioavailability (via microinjection).
- Murine xenografts : For antitumor efficacy (e.g., subcutaneous tumor volume measurement).
- Pharmacokinetics : LC-MS/MS to quantify plasma half-life and tissue distribution. Ethical approval (IACUC) and sample size justification (power analysis) are critical .
Q. How can omics technologies elucidate this compound’s mode of action in complex biological systems?
- Methodological Answer : Integrate transcriptomics (RNA-seq of treated cells), proteomics (SILAC labeling), and metabolomics (LC-HRMS). Pathway enrichment analysis (e.g., KEGG, GO) identifies disrupted networks (e.g., apoptosis, oxidative stress). CRISPR-Cas9 knockouts validate target genes .
Q. Data Reproducibility and Reporting
Q. What minimal dataset details are required to ensure reproducibility of this compound studies?
- Methodological Answer : Include:
- Synthetic protocols : Reaction temperatures, solvent ratios, and yields.
- Analytical parameters : NMR spectrometer frequency, MS ionization mode.
- Biological data : Raw viability curves, statistical tests (e.g., t-test, FDR correction).
- Ethics statements : Animal study approval IDs. Use FAIR data principles and deposit in repositories like Zenodo .
Q. How should researchers address variability in this compound yields from natural sources?
- Methodological Answer : Optimize extraction seasonality (e.g., monsoon vs. dry season sponges) and employ aquaculture techniques for consistent biomass. HPLC-DAD quantification tracks batch-to-batch variation. Synthetic biology (e.g., heterologous expression in E. coli) offers an alternative .
Q. Ethical and Ecological Considerations
Q. What guidelines govern the sustainable harvesting of sponges for this compound research?
- Methodological Answer : Follow CITES Appendix II for endangered species. Use non-destructive sampling (e.g., <10% of a colony) and GPS-marked sites for population monitoring. Collaborate with marine conservation NGOs to align with biodiversity goals .
Properties
Molecular Formula |
C41H49N7O6S |
---|---|
Molecular Weight |
767.9 g/mol |
IUPAC Name |
(2S,8S,11S,12R,15S,18S,24S)-8,24-dibenzyl-15-[(2S)-butan-2-yl]-12-methyl-13-oxa-29-thia-6,9,16,22,25,30,31-heptazapentacyclo[25.2.1.111,14.02,6.018,22]hentriaconta-1(30),14(31),27-triene-7,10,17,23,26-pentone |
InChI |
InChI=1S/C41H49N7O6S/c1-4-24(2)33-38-46-34(25(3)54-38)37(51)43-29(22-27-15-9-6-10-16-27)41(53)48-20-12-18-32(48)39-44-30(23-55-39)35(49)42-28(21-26-13-7-5-8-14-26)40(52)47-19-11-17-31(47)36(50)45-33/h5-10,13-16,23-25,28-29,31-34H,4,11-12,17-22H2,1-3H3,(H,42,49)(H,43,51)(H,45,50)/t24-,25+,28-,29-,31-,32-,33-,34-/m0/s1 |
InChI Key |
JGJRLDPHAICOKU-SMNCJGJGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@H](C(=O)N3CCC[C@H]3C4=NC(=CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Canonical SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C(=O)N3CCCC3C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Synonyms |
ceratospongamide cis,cis-ceratospongamide trans,trans-ceratospongamide |
Origin of Product |
United States |
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